molecular formula C22H19BrN2OS B2808029 (4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide CAS No. 1078634-26-0

(4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide

Cat. No.: B2808029
CAS No.: 1078634-26-0
M. Wt: 439.37
InChI Key: HMLCNLGKDBOYAD-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide is a chemical compound with the molecular formula C22H19BrN2OS and a molecular weight of 439.37 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide typically involves the reaction of 4-methoxyaniline with 4-bromobenzophenone in the presence of a base to form the intermediate (4-methoxyphenyl)(4-phenylphenyl)amine. This intermediate is then reacted with 2,5-dibromothiazole under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(4-phenylphenyl)amine
  • (4-Methoxyphenyl)(2,5-thiazolyl)amine
  • (4-Phenylphenyl)(2,5-thiazolyl)amine

Uniqueness

(4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS.BrH/c1-25-20-13-11-19(12-14-20)23-22-24-21(15-26-22)18-9-7-17(8-10-18)16-5-3-2-4-6-16;/h2-15H,1H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLCNLGKDBOYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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